molecular formula C15H12N4O3S2 B3125413 N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide CAS No. 324546-09-0

N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No. B3125413
CAS RN: 324546-09-0
M. Wt: 360.4 g/mol
InChI Key: JFKBCMLLRYCZIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine moiety, a sulfamoyl group, a phenyl group, and a thiophene-2-carboxamide group. The FT-IR spectrum shows peaks at 3344, 3269, 3175, 3106 cm-1 (2NH, 2NH2), 3095 cm-1 (CH-arom.), 2934 cm-1 (CH-aliph.), 1680 cm-1 (C=O amide, st), and 1375 cm-1 (S=O, st) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.4 g/mol. The FT-IR spectrum shows peaks at 3344, 3269, 3175, 3106 cm-1 (2NH, 2NH2), 3095 cm-1 (CH-arom.), 2934 cm-1 (CH-aliph.), 1680 cm-1 (C=O amide, st), and 1375 cm-1 (S=O, st) .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor potential. Researchers synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, including this compound. In vitro studies evaluated their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK inhibitors have emerged as promising candidates for cancer treatment. This compound was tested for its CDK6 inhibitory activity. The design of this compound was based on incorporating pyrrole positions into the N-phenylpyrimidin-2-amine structure. Molecular docking simulations provided insights into its probable binding with CDK6 .

Anti-Angiogenic Properties

While specific studies on this compound’s anti-angiogenic effects are limited, its structural features suggest potential activity in inhibiting angiogenesis. Further investigations are warranted to explore this aspect .

DNA Cleavage Studies

Although not extensively studied, the compound’s structure may allow for interactions with DNA. Researchers have explored related pyrimidine derivatives for their DNA cleavage abilities. Investigating this compound’s interactions with DNA could reveal interesting findings .

Anti-Fibrotic Activity

In a related context, compounds containing similar pyrimidine moieties have demonstrated anti-fibrotic activities. While not directly tested for this compound, it might be worth exploring its effects on fibrosis-related pathways .

Antiproliferative Properties

In another study, novel pyrazole derivatives (related to the compound’s structure) exhibited moderate antiproliferative activities. Compound 16, for instance, showed promising results against cancer cells .

properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c20-14(13-3-1-10-23-13)18-11-4-6-12(7-5-11)24(21,22)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKBCMLLRYCZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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